molecular formula C21H26ClN3O2 B195493 Cetirizine Amide CAS No. 83881-37-2

Cetirizine Amide

Cat. No. B195493
CAS RN: 83881-37-2
M. Wt: 387.9 g/mol
InChI Key: LVJDQBJDVOYDLA-UHFFFAOYSA-N
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Description

Cetirizine is a selective Histamine-1 antagonist drug used in allergic rhinitis and chronic urticaria . It is an orally active second-generation histamine H1 antagonist proven effective in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms .


Synthesis Analysis

Cetirizine can be prepared by preparative HPLC separation of cetirizine amide . The amide has an α value of 2.76 (USP resolution of 8.54) using a Chiralpak AD column, and 0.5 wt % of the amide (based on packing material) can be injected per run .


Molecular Structure Analysis

Cetirizine is a member of the class of piperazines that is piperazine in which the hydrogens attached to nitrogen are replaced by a (4-chlorophenyl) (phenyl)methyl and a 2- (carboxymethoxy)ethyl group respectively .


Chemical Reactions Analysis

Cetirizine is partly metabolized by oxidation, O-dealkylation to a metabolite with negligible antihistaminic activity .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

  • Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride : This research outlines the preparation of enantiomerically pure cetirizine through preparative HPLC separation of cetirizine amide, demonstrating its significance in pharmaceutical synthesis (Pflum et al., 2001).

  • Effects on Human Lymphocytes : A study showed cetirizine dihydrochloride's ability to induce micronucleus formation in human lymphocyte cultures, indicating potential genetic implications (Vlastos & Stephanou, 1998).

  • Physicochemical and Pharmacokinetic Properties : Research on cetirizine's physicochemical, pharmacological, and pharmacokinetic properties highlighted its high affinity for H1 receptors and low CNS penetration, important for understanding its therapeutic effects (Chen, 2008).

  • Treatment of Allergic Cough in Children with Pollen Allergy : A study on cetirizine's efficacy in treating allergic cough due to pollen allergy in children revealed its potential use in pediatric allergy management (Ciprandi et al., 1997).

  • Comparison of Cetirizine, Levocetirizine, and UCB 28557 : This research compared cetirizine with its enantiomers, emphasizing its pharmacodynamic characteristics in allergic diseases treatment (Devalia et al., 2001).

  • New Manufacturing Procedure of Cetirizine : The study elaborated a new procedure for manufacturing cetirizine dihydrochloride, highlighting advancements in its production methods (Reiter et al., 2012).

  • Cetirizine from Topical Phosphatidylcholine-Hydrogenated Liposomes : This research assessed the peripheral H1-antihistaminic activity of cetirizine from liposomes, indicating its potential in topical applications (Elzainy et al., 2004).

  • Genetic Toxicity of Cetirizine Amidine Sodium : A study explored the genetic toxicity of cetirizine amidine sodium, providing data crucial for its development and application as a new drug (Xiu-jua, 2013).

Safety And Hazards

Cetirizine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . The second-generation H1 antihistamines like cetirizine are safe and effective treatment options in patients with chronic urticaria and are considered first-line agents .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDQBJDVOYDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861492
Record name 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine Amide

CAS RN

163837-43-2, 83881-37-2
Record name (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide
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Record name Cetirizine amide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-
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Record name CETIRIZINE AMIDE
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Synthesis routes and methods I

Procedure details

77 g (0.2685 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (prepared in Example 4.1), 40.5 g (0.2932 mole) of 2-(2-chloroethoxy)acetamide, 62.8 g (0.591 mole) of sodium carbonate and 2 g (0.0120 mole) of potassium iodide are added to 700 ml of toluene. The mixture is heated at reflux temperature for 24 hours. 10 g of Norit are then added and the mixture is filtered while hot through Dicalite. The filtrate is washed with 500 ml of water and then with 500 ml of a saturated aqueous solution of sodium chloride. The organic phase is separated and dried over 250 g of sodium sulfate. It is then filtered and the solvent is evaporated. The residual oil is taken up in 1500 ml of hot diisopropyl oxide. The solution is heated under reflux and allowed to crystallize by cooling in an ice bath. The crystals are filtered, washed with a small amount of diisopropyl oxide and dried under vacuum at 40° C. 82.91 g of levorotatory (-)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide are obtained.
Quantity
77 g
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reactant
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40.5 g
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62.8 g
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2 g
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700 mL
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10 g
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Synthesis routes and methods II

Procedure details

15 g (0.0523 mole) of dextrorotatory (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine (prepared in Example 4.2), 8.3 g (0.0601 mole) of 2-(2-chloroethoxy)acetamide, 12.8 g (0.1203 mole) of sodium carbonate and 0.5 g (0.0030 mole) of potassium iodide are added to a mixture of 100 ml of p-xylene and 150 ml of toluene. The mixture is heated at reflux temperature for 17 hours. A small amount of Norit is added and the mixture is filtered while hot through Dicalite. The residue on the filter is washed with a small amount of toluene and the filtrate and washing solution are combined. The solvents are evaporated and the residue is taken up in 100 ml of toluene. The organic phase is washed successively with 100 ml of water and twice with 100 ml of a saturated aqueous solution of sodium chloride. The organic phase is separated off and the solvent evaporated. At this point, the crude residue obtained could be purified in a manner similar to that described at point 9 above, in order to obtain dextrorotatory (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide in the form of the free base. However, if desired, the crude residue may also be converted to the corresponding dihydrochloride in the following manner: the crude residue obtained is taken up in 100 ml of acetone, cooled in an ice bath and 15 ml of concentrated hydrochloric acid are added dropwise thereto. A further 200 ml of acetone are added and the mixture is cooled and stirred on an ice bath for 1 hour. The precipitate is filtered off and dried under vacuum at 50° C. 19 g of the levorotatory dihydrochloride of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide are obtained.
Quantity
15 g
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reactant
Reaction Step One
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8.3 g
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12.8 g
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reactant
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0.5 g
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reactant
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150 mL
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solvent
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100 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cetirizine Amide
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Cetirizine Amide
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Cetirizine Amide

Citations

For This Compound
5
Citations
DA Pflum, HS Wilkinson, GJ Tanoury… - … Process Research & …, 2001 - ACS Publications
… Enantiomerically pure cetirizine can be prepared by preparative HPLC separation of cetirizine amide. The amide has an α value of 2.76 (USP resolution of 8.54) using a Chiralpak AD …
Number of citations: 43 pubs.acs.org
S He, B Lin, V Chu, Z Hu, X Hu, J Xiao… - Science translational …, 2015 - science.org
… However, cetirizine amide still showed good activity against HCV (EC 50 = 0.103 μM) (Fig. … , homochlorcyclizine, hydroxyzine, cetirizine, and cetirizine amide—are racemic mixtures of (R…
Number of citations: 144 www.science.org
MS Afanamol, AD Dinesh, KS Ali, A Vengamthodi… - In Silico …, 2023 - Springer
… Each of the three cetirizine compounds levocetirizine, cetirizine amide, and cetirizine methyl ester exhibited three interactions, including interactions involving halogen bonds and …
Number of citations: 0 link.springer.com
D Milicevic - 2016 - munin.uit.no
The serotonin (5-hydroxytryptamine, 5-HT) receptors and transporter are in the serotonergic neurotransmission system, and believed to have a major role in pathology of depression. …
Number of citations: 0 munin.uit.no
E Francotte - Chirality in drug research, 2006 - Wiley Online Library
The systematic investigation of the biological activity of individual stereoisomers has become the rule for all new chiral drugs and chiral considerations are now integral parts of drug …
Number of citations: 25 onlinelibrary.wiley.com

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